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Get Quote

Denfivontinib: Current Knowledge

The table below summarizes the key information available for Denfivontinib.

Property Details

Drug Name Denfivontinib (also known as SKI-G-801, G-749) [1]

Drug Class Small Molecule [1]

Primary Targets FLT3 (Receptor-type tyrosine-protein kinase FLT3) and AXL [2] [1]

Mechanism of
Action

Inhibitor of FLT3 and AXL receptor tyrosine kinases [1]. In combination with anti-
PD-1 therapy, it activates effector T cells and enhances antitumor effects by

promoting NLRP3 inflammasome formation [3].

Development
Status

Investigational; in clinical trials for Advanced Solid Tumors and

Relapsed/Refractory Acute Myeloid Leukemia (AML) [1].

Reported
Adverse Events

No specific data found in the current search results.

Frequently Asked Questions (FAQ)
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Given the lack of specific safety data, here are answers to common questions based on its drug class and

general principles of clinical research.

Q: Where can I find the official safety profile for Denfivontinib?

A: A comprehensive safety profile is not yet publicly available. The most reliable source for
emerging data will be the official clinical trial listings (e.g., ClinicalTrials.gov, identifier

NCT05971862 as mentioned in one study [3]) and subsequent peer-reviewed publications from
these trials.

Q: What types of adverse events should researchers anticipate?

A: While specific to Denfivontinib are unknown, researchers can use a "class-effect"
approach. As a multi-kinase inhibitor, it may share toxicities with similar drugs. Common

adverse events for kinase inhibitors include fatigue, diarrhea, rash, hand-foot skin reaction,
hypertension, and decreased appetite [4] [5]. Proactive monitoring for these is recommended.

Q: How are adverse events typically managed in kinase inhibitor trials?

A: Standard management for moderate to severe adverse events often involves dose
interruptions and dose reductions [4] [5]. For drugs with a short half-life, holding the dose for

a few days can allow for rapid symptom improvement [6]. The goal is to manage the toxicity
effectively while maintaining the patient on the highest tolerable dose to preserve treatment

efficacy [5].

Experimental Protocol & Monitoring Workflow

For research and development purposes, the following workflow outlines a general strategy for monitoring

and managing potential adverse events (AEs) in a pre-clinical or clinical setting involving a drug like

Denfivontinib.
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Start: Agent Administration

Routine Monitoring & AE Assessment

Grade AE per CTCAE Guidelines

Grade 1 AE

Grade 1

Persistent or
Intolerable Grade 2 AE

Grade 2

Grade 3 AE

Grade 3

Grade 4 AE

Grade 4

Continue dosing.
Provide symptomatic care.

Monitor closely.

Dose Interruption until
resolution to Grade ≤1.

Dose Interruption until
resolution to Grade ≤1.

Permanent
Discontinuation

Resume at a
Reduced Dose

Consider resuming
at original dose

Click to download full resolution via product page

The associated decision logic is based on the Common Terminology Criteria for Adverse Events (CTCAE)

and expert consensus on managing kinase inhibitors [4] [6] [5].

Proactive Management Strategies for Common AEs

The table below outlines proactive measures for common kinase inhibitor-associated AEs, which may be

relevant for Denfivontinib.
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Adverse Event
Prophylactic &
Monitoring Strategies

Intervention & Dose Management

Hypertension Monitor blood pressure

regularly [5].

Antihypertensive therapy. For severe

hypertension, consider dose interruption until
controlled [5].

Diarrhea Patient education on diet
and hydration.

Antidiarrheal medication. For persistent Grade
2/3, interrupt dose until improvement, then

resume at same or reduced dose [4] [5].

Fatigue / Asthenia Manage patient

expectations; schedule
rest.

Rule out other causes. For intolerable Grade 2/3,

short dose hold (few days) followed by dose
reduction can be effective [4] [6].

Hand-Foot Skin
Reaction (HFSR) /
PPES

Regular skin assessment,
moisturizers, wear soft

footwear.

Topical emollients. For Grade 2/3, dose
interruption until resolved, followed by dose

reduction [4] [5].

Decreased Appetite /
Weight Loss

Monitor weight; nutritional

consultation.

Provide dietary support. Manage underlying

causes like nausea [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[Online PDF]. Available at: [https://www.smolecule.com/products/b548034#denfivontinib-adverse-

events-management]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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